4-Aminosalicylic Acid

Descripción

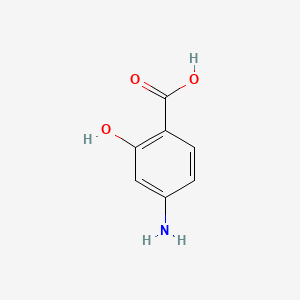

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBRNOQWQTFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |

| Record name | Aminosalicylic Acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022591 | |

| Record name | p-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |

| Record name | p-Aminosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |

| Record name | SID855553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000004 [mmHg] | |

| Record name | p-Aminosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |

CAS No. |

65-49-6 | |

| Record name | 4-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminosalicylic Acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Era in Tuberculosis Treatment: The Discovery and History of 4-Aminosalicylic Acid

An In-depth Technical Guide on the Genesis of a Landmark Anti-tubercular Agent

Introduction

The mid-20th century marked a pivotal turning point in the fight against tuberculosis (TB), a disease that had plagued humanity for millennia. The introduction of chemotherapy transformed the prognosis for millions, and at the forefront of this revolution was 4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS). This technical guide provides a comprehensive overview of the discovery and history of 4-ASA, from the foundational research that sparked its development to the seminal clinical trials that established its efficacy and the early industrial methods for its synthesis. It is intended for researchers, scientists, and drug development professionals interested in the history of antimicrobial chemotherapy and the scientific process of drug discovery.

The Scientific Prelude: Bernheim's Discovery

The story of 4-ASA's therapeutic application begins not with the compound itself, but with a crucial observation by American pharmacologist Frederick Bernheim. In the early 1940s, Bernheim was investigating the metabolism of Mycobacterium tuberculosis. His experiments revealed that pathogenic strains of the tubercle bacillus metabolized salicylic (B10762653) acid, leading to a notable increase in oxygen consumption. This finding suggested that salicylic acid played a role in the bacterium's metabolic processes.

Experimental Protocol: Bernheim's Oxygen Uptake Experiments

Bernheim's key experiments involved measuring the oxygen uptake of M. tuberculosis suspensions in the presence of various substrates using a Warburg respirometer.

Objective: To determine the effect of salicylic acid and related compounds on the oxygen consumption of Mycobacterium tuberculosis.

Methodology:

-

Bacterial Culture: Virulent strains of M. tuberculosis (such as H37) were cultured on a suitable medium.

-

Preparation of Bacterial Suspension: A standardized suspension of the bacilli was prepared in a buffer solution.

-

Warburg Respirometry: The bacterial suspension was placed in the main compartment of a Warburg flask. The side arm of the flask contained a solution of the test substrate (e.g., salicylic acid, benzoic acid). The center well contained a potassium hydroxide (B78521) solution to absorb carbon dioxide produced during respiration.

-

Measurement of Oxygen Uptake: The flasks were attached to manometers and placed in a constant temperature water bath. After an equilibration period, the substrate from the side arm was tipped into the main compartment to mix with the bacterial suspension. The change in pressure within the flask, due to oxygen consumption by the bacteria, was measured over time.

-

Data Analysis: The rate of oxygen uptake was calculated and compared between flasks containing different substrates and control flasks without added substrate.

Key Findings: Bernheim's experiments demonstrated that salicylic and benzoic acids significantly increased the oxygen uptake of virulent M. tuberculosis, indicating that these compounds were being actively metabolized. This observation was the critical piece of information that would later inspire the development of 4-ASA.

The Breakthrough: Jörgen Lehmann's Insight and First Clinical Application

Inspired by Bernheim's work, Swedish chemist and physician Jörgen Lehmann hypothesized that if the tubercle bacillus metabolized salicylic acid, then a structurally similar compound might act as a competitive inhibitor of a key metabolic pathway, thereby arresting bacterial growth. He focused on derivatives of salicylic acid and synthesized this compound. After promising results in vitro and in animal models, Lehmann administered 4-ASA to a critically ill tuberculosis patient in late 1944, with remarkably positive results.[1] His findings were published in The Lancet in 1946.

Experimental Protocol: Lehmann's First Clinical Trial (1946)

Lehmann's initial report in The Lancet provided a summary of his first clinical experiences with 4-ASA, marking its transition from a laboratory chemical to a therapeutic agent.

Objective: To evaluate the therapeutic effect of this compound in patients with pulmonary tuberculosis.

Methodology:

-

Patient Selection: The trial included a small number of patients with severe, progressive pulmonary tuberculosis for whom existing treatments were ineffective.

-

Treatment Regimen: Patients were administered 4-ASA orally. The daily dosage was typically 10-15 grams, divided into several doses.

-

Clinical and Laboratory Monitoring: The therapeutic effect was assessed by monitoring key clinical and laboratory parameters, including:

-

Body temperature

-

Erythrocyte Sedimentation Rate (ESR)

-

Body weight

-

Sputum conversion (presence or absence of tubercle bacilli in sputum smears and cultures)

-

Chest X-ray changes

-

Quantitative Data from Lehmann's 1946 Report:

| Parameter | Pre-treatment | Post-treatment (Illustrative Changes) |

| Body Temperature | Consistently elevated (febrile) | Return to normal or near-normal levels |

| ESR | Markedly elevated | Significant decrease |

| Body Weight | Progressive weight loss | Weight gain |

| Sputum Smear | Positive for acid-fast bacilli | Became negative in some cases |

| General Condition | Deteriorating | Marked improvement |

Note: The table presents a qualitative summary of the quantitative data described in Lehmann's 1946 publication, which primarily reported on individual case responses rather than aggregated statistical data.

The Era of Combination Therapy: The British Medical Research Council's Landmark Trial

While 4-ASA demonstrated clear therapeutic benefits, the emergence of drug resistance was a significant concern, as was also the case with streptomycin (B1217042), another early anti-tuberculosis drug. The British Medical Research Council (MRC) conducted a pivotal clinical trial, the results of which were published in 1948, to investigate the efficacy of combining streptomycin with 4-ASA. This trial is considered a landmark in medical research for its rigorous design and for establishing the principle of combination therapy in tuberculosis.

Experimental Protocol: MRC Combination Therapy Trial (1948)

Objective: To compare the efficacy and the rate of emergence of drug resistance of combined streptomycin and 4-ASA therapy with that of streptomycin alone in the treatment of pulmonary tuberculosis.

Methodology:

-

Patient Population: Patients with acute progressive bilateral pulmonary tuberculosis.

-

Randomization: Patients were randomly allocated to one of two treatment groups:

-

Streptomycin alone

-

Streptomycin plus this compound

-

-

Treatment Regimens:

-

Streptomycin alone group: Received a defined daily dose of streptomycin.

-

Combination therapy group: Received the same dose of streptomycin along with a daily oral dose of 4-ASA.

-

-

Outcome Measures:

-

Mortality rate at 6 months.

-

Radiological changes assessed by independent reviewers.

-

Sputum conversion rates.

-

Emergence of streptomycin-resistant strains of M. tuberculosis.

-

Quantitative Data from the 1948 MRC Trial:

| Outcome | Streptomycin Alone | Streptomycin + 4-ASA |

| Mortality at 6 Months | Higher | Significantly Lower |

| Radiological Improvement | Less frequent and less marked | More frequent and more pronounced |

| Emergence of Drug Resistance | High | Significantly Lower |

Note: This table summarizes the key findings of the 1948 MRC trial, which demonstrated the clear superiority of combination therapy.

The Industrial Synthesis of this compound in the 1940s

The demand for 4-ASA as a new therapeutic agent necessitated the development of efficient industrial-scale synthesis methods. The primary route for the production of 4-ASA during this period was the Kolbe-Schmitt reaction , a carboxylation process.

Reaction Scheme: 3-Aminophenol is reacted with carbon dioxide under pressure in the presence of a base (such as potassium bicarbonate) to yield this compound.

Key Steps in the Manufacturing Process:

-

Reaction: 3-Aminophenol and a basic catalyst are charged into a high-pressure autoclave.

-

Carboxylation: Carbon dioxide is introduced into the autoclave, and the mixture is heated under pressure.

-

Isolation: The reaction mixture is cooled, and the product is precipitated by acidification.

-

Purification: The crude 4-ASA is then purified through recrystallization to meet pharmaceutical standards.

Mechanism of Action: A Prodrug Targeting Folate Biosynthesis

Initially, it was believed that 4-ASA acted as a direct competitive inhibitor of para-aminobenzoic acid (PABA) in the folate synthesis pathway of M. tuberculosis. However, subsequent research has revealed a more complex mechanism. 4-ASA is now understood to be a prodrug .

The tubercle bacillus mistakenly incorporates 4-ASA into its folate synthesis pathway. The enzymes dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) process 4-ASA, leading to the formation of a fraudulent, non-functional folate analogue. This analogue then inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the pathway, ultimately blocking the synthesis of tetrahydrofolate, an essential cofactor for DNA and RNA synthesis. This disruption of folate metabolism leads to a bacteriostatic effect, halting the growth and replication of the bacteria.

Visualizing the Discovery and Mechanism

Historical Timeline of this compound Discovery```dot

Caption: A simplified workflow of Frederick Bernheim's experiments on M. tuberculosis metabolism.

Mechanism of Action: 4-ASA as a Prodrug in the Folate Pathway

Caption: The mechanism of action of 4-ASA as a prodrug targeting the folate biosynthesis pathway in M. tuberculosis.

Conclusion

The discovery of this compound stands as a testament to the power of scientific observation, hypothesis-driven research, and rigorous clinical evaluation. From Bernheim's fundamental metabolic studies to Lehmann's pioneering clinical application and the MRC's definitive trial on combination therapy, the story of 4-ASA is a compelling example of translational medicine. While newer, more potent anti-tuberculosis drugs have since been developed, 4-ASA remains an important second-line agent for the treatment of multidrug-resistant tuberculosis, and its history offers valuable lessons for contemporary drug discovery and development.

References

The Core Mechanism of 4-Aminosalicylic Acid in Mycobacterium tuberculosis: A Technical Guide

Executive Summary: 4-Aminosalicylic acid (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), employs a sophisticated "Trojan horse" strategy to exert its bacteriostatic effect on Mycobacterium tuberculosis. Once considered a simple competitive inhibitor of folate synthesis, contemporary research has revealed that PAS is a prodrug. It is actively bioactivated by the very metabolic pathway it aims to destroy. This guide provides an in-depth examination of this mechanism, detailing its bioactivation, the ultimate enzymatic target, secondary modes of action, and the genetic basis of clinical resistance. Quantitative data on its efficacy and detailed experimental protocols for its study are provided for researchers in the field.

Primary Mechanism of Action: Poisoning the Folate Pathway

The long-held belief was that PAS, due to its structural similarity to para-aminobenzoic acid (pABA), directly competed with pABA and inhibited the enzyme dihydropteroate (B1496061) synthase (DHPS), the product of the folP1 gene.[1][2] However, this explanation failed to account for why potent DHPS inhibitors like sulfonamides are largely ineffective against M. tuberculosis.[3] Groundbreaking research has since established that PAS is a prodrug that hijacks the folate biosynthesis pathway to generate potent antimetabolites.[4][5][6][7]

Bioactivation: A Substrate-Based "Trojan Horse"

Instead of merely blocking DHPS, PAS serves as an alternative substrate for this enzyme.[3][8] DHPS incorporates PAS into the pathway, catalyzing its condensation with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form a hydroxyl dihydropteroate analog.[4][6] This intermediate is then further processed by a second enzyme, dihydrofolate synthase (DHFS), encoded by the folC gene.[4][5][7] This sequential enzymatic action generates a hydroxyl dihydrofolate antimetabolite, the ultimate active form of the drug.[4][6][7] This multi-step bioactivation means that an intact and functional upper folate pathway is essential for PAS to become toxic to the bacterium.

The Ultimate Target: Dihydrofolate Reductase (DHFR)

The hydroxyl dihydrofolate antimetabolite generated from PAS is a potent inhibitor of Dihydrofolate Reductase (DHFR), the enzyme encoded by the dfrA gene.[4][6][9] DHFR is responsible for the critical reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of vital precursors, including purines and thymidylate, which are the building blocks of DNA and RNA.[1][10] By inhibiting DHFR, the PAS-derived antimetabolite effectively halts the production of THF, leading to the depletion of essential nucleotides, cessation of DNA replication, and ultimately, a bacteriostatic effect.[1][3]

Secondary Mechanism of Action: Iron Metabolism Disruption

Beyond its primary role as a folate pathway inhibitor, PAS has been reported to possess a secondary mechanism involving the disruption of iron homeostasis.[1] It is proposed that PAS can act as an iron-chelating agent.[1] By sequestering iron, PAS may deprive M. tuberculosis of this critical element, which is an essential cofactor for numerous enzymes involved in respiration and other vital metabolic processes.[1][2] This iron deprivation can induce oxidative stress and impair the bacterium's energy production and survival.[1]

Mechanisms of Resistance

The elucidation of the PAS prodrug mechanism is strongly supported by the genetic basis of clinical and laboratory-derived resistance. Resistance does not typically arise from mutations in the classical drug target (DHPS), but rather from mutations that either prevent the drug's bioactivation or compensate for the downstream inhibition.

-

Impaired Bioactivation (Upstream): Mutations in the folC gene, which encodes DHFS, are a significant cause of PAS resistance.[5][11][12] These mutations, particularly in the enzyme's binding pocket, prevent the conversion of the PAS-dihydropteroate intermediate into the final active DHFR inhibitor, rendering the drug ineffective.[5][12]

-

Target Overexpression (Downstream): Overexpression of the dfrA gene, which encodes the ultimate target DHFR, can confer high-level resistance to PAS.[4][9] By increasing the concentration of the target enzyme, the inhibitory effect of the PAS-derived antimetabolite is overcome.

-

Target Bypass/Compensation:

-

M. tuberculosis can develop resistance through the overexpression of ribD, a bifunctional enzyme involved in riboflavin (B1680620) biosynthesis that also possesses a secondary, analogous DHFR activity.[4][7] This provides an alternative enzymatic route to produce THF, bypassing the inhibited DfrA.

-

Loss-of-function mutations in the thyA gene, encoding one of the bacterium's two thymidylate synthases, are also a common source of resistance.[10][11][13] The ThyA enzyme converts dUMP to dTMP while generating DHF, thus creating a high catalytic demand on DHFR to regenerate THF.[10] When ThyA is inactivated, the bacterium relies on the ThyX synthase, which does not produce DHF. This significantly reduces the metabolic flux through DHFR, making the cell less susceptible to its inhibition by the PAS antimetabolite.[10][13]

-

-

Drug Efflux: Active removal of PAS from the cell by efflux pumps, such as the one encoded by the Rv1258c gene, has also been identified as a mechanism of resistance.[11]

References

- 1. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 2. unisciencepub.com [unisciencepub.com]

- 3. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Competition between H4PteGlu and H2PtePAS Confers para-Aminosalicylic Acid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Symphony of a Versatile Therapeutic: An In-depth Guide to the Structure-Activity Relationship of 4-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminosalicylic acid (4-ASA), a synthetic derivative of salicylic (B10762653) acid, has long been a cornerstone in the treatment of tuberculosis, particularly in cases of multi-drug resistance.[1][2] Beyond its well-established role as an antibacterial agent, 4-ASA and its derivatives have demonstrated significant potential as anti-inflammatory agents, making the core structure a subject of ongoing research and development. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights into the molecular features governing its biological activities. We will delve into its mechanism of action, explore the impact of structural modifications on its efficacy, present key quantitative data, and provide detailed experimental protocols for its evaluation.

Core Structure and Mechanism of Action

This compound is an aminobenzoic acid characterized by a salicylic acid scaffold with an amino group at the C4 position.[3] This specific arrangement of functional groups—a hydroxyl, a carboxylic acid, and an amino group on a benzene (B151609) ring—is crucial for its biological activity.

Antibacterial Activity: Targeting Folate Synthesis

The primary antibacterial mechanism of 4-ASA is the inhibition of folate biosynthesis in Mycobacterium tuberculosis.[3][4] As a structural analog of para-aminobenzoic acid (PABA), 4-ASA acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid pathway.[4][5] This inhibition disrupts the synthesis of dihydrofolic acid, a precursor for essential nucleotides, ultimately leading to a bacteriostatic effect.[4]

Furthermore, 4-ASA is a pro-drug that gets incorporated into the folate pathway, leading to the formation of a hydroxyl dihydrofolate antimetabolite. This metabolite then competes with dihydrofolate for binding to dihydrofolate reductase (DHFR), further blocking the pathway.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of 4-ASA are attributed to its ability to modulate various inflammatory pathways. While the exact mechanisms are still under investigation, it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7] Some studies also suggest its involvement in the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[8][9]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of 4-ASA can be significantly enhanced, and its side-effect profile altered, through strategic structural modifications. The following sections dissect the key functional groups and their influence on biological activity.

The Salicylate (B1505791) Moiety: Carboxyl and Hydroxyl Groups

The carboxyl and adjacent hydroxyl groups on the salicylic acid backbone are considered the active pharmacophore for its antibacterial and anti-inflammatory effects.[10]

-

Carboxyl Group (COOH): This group is essential for activity. Esterification or its conversion to an amide can lead to prodrugs that may exhibit altered pharmacokinetic properties but generally require in vivo hydrolysis to release the active 4-ASA.

-

Hydroxyl Group (OH): The position of the hydroxyl group ortho to the carboxyl group is critical. Shifting its position or its removal generally leads to a significant loss of activity.

The Amino Group (NH2)

The amino group at the C4 position is a key determinant of 4-ASA's antibacterial activity against M. tuberculosis.

-

Position: The para-position of the amino group is crucial for its recognition by DHPS. Moving the amino group to other positions on the ring drastically reduces its antibacterial potency.

-

Substitution: Acylation or alkylation of the amino group can modulate the compound's properties. For instance, creating amide linkages with other molecules has been a strategy to develop colon-specific prodrugs for inflammatory bowel disease.[11]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative data from various studies on 4-ASA and its derivatives, highlighting the impact of structural modifications on their biological activity.

| Compound/Derivative | Modification | Target/Assay | Activity Metric | Value | Reference |

| This compound (4-ASA) | Parent Drug | Mycobacterium tuberculosis H37Rv | MIC | >4.11 µM | [6] |

| Compound 20 | Thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 1.04 µM | [6] |

| Compound 19 | Phenyl-thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 2.08 µM | [6] |

| Compound 17 | Furan-thiazole derivative | Mycobacterium tuberculosis H37Rv | MIC | 2.08 µM | [6] |

| Compound 10 | Chloroacetylated derivative | COX-2 Inhibition | IC50 | Not specified | [6] |

| Compound 19 | Phenyl-thiazole derivative | COX-2 Inhibition | IC50 | Not specified | [6] |

| Compound 20 | Thiazole derivative | COX-2 Inhibition | IC50 | Not specified | [6] |

| Compound 10 | Chloroacetylated derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |

| Compound 19 | Phenyl-thiazole derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |

| Compound 20 | Thiazole derivative | 5-LOX Inhibition | IC50 | Not specified | [6] |

MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

A detailed protocol for determining the MIC of 4-ASA derivatives against M. tuberculosis H37Rv strain is outlined below.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

96-well microtiter plates

-

Test compounds and a standard antibiotic (e.g., rifampicin)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Resazurin sodium salt solution (optional)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions to obtain a range of concentrations.

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 5 to 7 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. For a more quantitative measure, a resazurin-based assay can be used, where a color change from blue to pink indicates bacterial viability.

In Vitro Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The anti-inflammatory activity of 4-ASA derivatives can be assessed by their ability to inhibit COX and 5-LOX enzymes.

Workflow for COX/5-LOX Inhibition Assay:

Caption: Workflow for COX and 5-LOX inhibition assays.

Materials:

-

Purified COX-1, COX-2, or 5-LOX enzymes

-

Arachidonic acid (substrate)

-

Test compounds and a standard inhibitor (e.g., indomethacin (B1671933) for COX, zileuton (B1683628) for 5-LOX)

-

Reaction buffer

-

Enzyme immunoassay (EIA) kits or HPLC system for product quantification

Procedure:

-

Reaction Setup: In a suitable reaction vessel, pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed (e.g., prostaglandin (B15479496) E2 for COX, leukotriene B4 for 5-LOX) using an appropriate method such as EIA or HPLC.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

Signaling Pathways

Folate Synthesis Pathway Inhibition by this compound

The following diagram illustrates the mechanism by which 4-ASA disrupts the folate synthesis pathway in Mycobacterium tuberculosis.

Caption: Inhibition of the folate synthesis pathway by 4-ASA.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The core salicylate scaffold with a para-amino group remains the critical structural motif for its antibacterial activity, primarily through the inhibition of the folate pathway. Modifications to this core, particularly at the amino and carboxyl termini, have led to the development of derivatives with enhanced potency, altered pharmacokinetic profiles, and dual antibacterial and anti-inflammatory activities.

Future research should focus on the synthesis and evaluation of novel 4-ASA analogs with improved safety and efficacy profiles. A deeper understanding of its anti-inflammatory mechanisms could open new avenues for the treatment of chronic inflammatory diseases. The application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in the rational design of next-generation 4-ASA derivatives.[12][13][14]

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis, biological evaluation and molecular docking study of some new this compound derivatives as anti-inflammatory and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 9. youtube.com [youtube.com]

- 10. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 4-Aminosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a pharmaceutical agent with a history of use as an antitubercular agent and more recently, has been investigated for its anti-inflammatory properties in the management of inflammatory bowel disease (IBD).[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetics

The journey of this compound through the body is characterized by rapid absorption and metabolism. The following sections detail the key pharmacokinetic parameters.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration.[1] Peak plasma concentrations are typically reached within 1.5 to 2 hours for the free acid form.[3] The sodium salt of 4-ASA is absorbed more rapidly.[3] The extent of absorption is considered to be essentially complete based on urinary excretion data.[3] The presence of food has a significant impact on the absorption of 4-ASA granules, increasing the maximum plasma concentration (Cmax) by 1.5-fold and the total drug exposure (AUC) by 1.7-fold.[4]

Distribution

Following absorption, this compound is distributed throughout the total body water.[3] It has been observed to reach high concentrations in pleural fluid and caseous tissue, which is relevant to its use in tuberculosis treatment.[3] However, its penetration into the cerebrospinal fluid (CSF) is low.[3] 4-ASA is moderately bound to plasma proteins, with reported binding percentages ranging from 50% to 73%.[1][2]

Metabolism

The biotransformation of this compound is a critical determinant of its therapeutic action and clearance. Metabolism occurs primarily in the liver and intestinal mucosa.[1] The two major metabolic pathways are N-acetylation and glycine (B1666218) conjugation.

-

N-Acetylation: This is a major metabolic route, leading to the formation of N-acetyl-p-aminosalicylic acid (Ac-PAS). This reaction is catalyzed by the enzyme N-acetyltransferase 1 (NAT1).[5][6][7][8]

-

Glycine Conjugation: 4-ASA can also be conjugated with glycine to form p-aminosalicyluric acid.[1] This pathway is analogous to the glycine conjugation of other aromatic acids.[9][10]

A minor pathway that can occur under acidic conditions, such as in the stomach, is the decarboxylation of 4-ASA to form m-aminophenol, a known hepatotoxin.[1]

Excretion

This compound and its metabolites are primarily excreted in the urine through a combination of glomerular filtration and tubular secretion.[1] The plasma half-life of the parent drug is relatively short, approximately 1 hour.[1] In individuals with impaired renal function, the half-lives of the inactive metabolites may be prolonged.[1]

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours (free acid) | [3] |

| Faster for sodium salt | [3] | |

| Maximum Plasma Concentration (Cmax) | ~75 µg/mL (after a single 4g oral dose of free acid) | [3] |

| 1.5-fold increase with food (granules) | [4] | |

| Area Under the Curve (AUC) | 1.7-fold increase with food (granules) | [4] |

| Plasma Protein Binding | 50% - 73% | [1][2] |

| Plasma Half-life (t½) | ~1 hour | [1] |

Table 2: Urinary Excretion of this compound and its Metabolites

| Compound | Percentage of Dose Excreted in Urine | Reference |

| N-acetyl-p-aminosalicylic acid | 90% - 99% of drug in dialysates is N-acetylated | [11] |

| p-aminosalicyluric acid | Major metabolite, but specific percentage not available | [1] |

| Unchanged this compound | Data on specific percentage of unchanged drug in urine is limited. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound and its N-acetylated Metabolite in Plasma

This protocol is adapted from a method developed for the analysis of 5-aminosalicylic acid and its metabolites, using 4-ASA as an internal standard.[12]

-

Sample Preparation:

-

To a plasma sample, add a solution of 4-ASA and N-acetyl-4-ASA as internal standards.

-

Precipitate plasma proteins by adding methanol.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (B52724) (85:15, v/v).

-

Flow Rate: 0.2 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) with an electrospray source, operating in negative ionization mode. The multiple reaction monitoring (MRM) transitions would be specific for 4-ASA and N-acetyl-4-ASA.

-

Mandatory Visualization

Metabolic Pathway of this compound

References

- 1. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetyltransferase Genotypes and the Pharmacokinetics and Tolerability of para-Aminosalicylic Acid in Patients with Drug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conjugation of salicylate with glycine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luminal concentrations of orally ingested this compound as determined by in-vivo equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of 4-Aminosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an antibiotic primarily utilized in the treatment of tuberculosis.[1] Historically, it was a first-line agent, but with the advent of more potent drugs, it is now principally used in combination regimens for multidrug-resistant tuberculosis (MDR-TB).[1] Understanding the in vitro antibacterial spectrum of 4-ASA is crucial for its appropriate use in therapeutic strategies and for guiding further research and development. This technical guide provides a comprehensive overview of the in vitro activity of 4-ASA, its mechanism of action, and the experimental protocols for its evaluation.

Core Focus: A Narrow Spectrum Agent

Extensive in vitro studies have demonstrated that this compound possesses a remarkably narrow spectrum of clinically relevant antibacterial activity. Its primary and most significant efficacy is as a bacteriostatic agent against Mycobacterium tuberculosis.[2] Evidence suggests limited to no significant activity against a broad range of other bacteria, including common Gram-positive, Gram-negative, and anaerobic species. One source indicates that 4-ASA is inactive against Mycobacterium avium complex (MAC) and other non-tuberculous mycobacteria (NTM).[2]

Data Presentation: Quantitative In Vitro Susceptibility

The in vitro activity of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Organism | Strain Type | MIC Range (µg/mL) | Testing Method | Reference |

| Mycobacterium tuberculosis | H37Rv (Reference Strain) | 0.25 | BACTEC MGIT 960 | [3] |

| Mycobacterium tuberculosis | Wild-Type Clinical Isolates | 0.5 - 2 | BACTEC MGIT 960 | [3] |

| Mycobacterium tuberculosis | Resistant Clinical Isolates (with thyA, dfrA, or folC mutations) | ≥ 4 - >32 | BACTEC MGIT 960 | [3] |

| Mycobacterium tuberculosis | General Susceptible Strains | 1 - 2 | Not Specified | [4] |

Table 2: In Vitro Activity of this compound against Other Bacteria

| Bacterial Group | Representative Species | Reported In Vitro Activity (MIC) | Reference |

| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | No significant activity reported in recent literature. | N/A |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | No significant activity reported in recent literature. | N/A |

| Anaerobic Bacteria | Bacteroides fragilis, Clostridium perfringens | No significant activity reported in recent literature. | N/A |

| Non-tuberculous Mycobacteria | Mycobacterium avium complex | Reported to be inactive. | [2] |

Note: The lack of extensive, recent MIC data for non-mycobacterial species in peer-reviewed literature suggests that 4-ASA has negligible activity against these organisms.

Mechanism of Action: Inhibition of Folate Synthesis

This compound functions as a prodrug, meaning it is converted into its active form within the bacterial cell. Its mechanism of action is centered on the disruption of the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and consequently, for bacterial growth and replication.[5][6]

The key steps in the mechanism of action of 4-ASA against Mycobacterium tuberculosis are as follows:

-

Uptake and Conversion : 4-ASA, being structurally similar to para-aminobenzoic acid (PABA), is taken up by M. tuberculosis.[5]

-

Incorporation into the Folate Pathway : Inside the bacterium, 4-ASA is recognized as a substrate by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS).[6][7]

-

Formation of an Antimetabolite : These enzymes incorporate 4-ASA into the folate pathway, leading to the synthesis of a fraudulent metabolite, a hydroxyl dihydrofolate antimetabolite.[6][7]

-

Inhibition of Dihydrofolate Reductase (DHFR) : This antimetabolite then acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor.[6][7]

-

Bacteriostatic Effect : The inhibition of DHFR disrupts the folate pathway, leading to a depletion of essential precursors for DNA synthesis, which in turn results in the bacteriostatic effect of 4-ASA.[5]

Mandatory Visualization

Diagram 1: Mechanism of Action of this compound

References

- 1. In vitro susceptibility of four serotypes of enterohaemorrhagic Escherichia coli to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminosalicylic Acid Monograph for Professionals - Drugs.com [drugs.com]

- 3. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminosalicylic Acid: A Prodrug Approach to Dihydrofolate Reductase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminosalicylic acid (4-ASA), a cornerstone in the treatment of multidrug-resistant tuberculosis, has long been recognized for its therapeutic efficacy. While its structural similarity to para-aminobenzoic acid (pABA) suggested an interaction with the folate biosynthesis pathway, recent research has elucidated a more complex and elegant mechanism of action. This technical guide delves into the contemporary understanding of 4-ASA as a prodrug that, upon metabolic activation within the target pathogen, generates a potent inhibitor of dihydrofolate reductase (DHFR). This guide will detail the mechanism of action, present available quantitative data, outline experimental protocols for studying this unique prodrug, and provide visualizations of the key pathways and workflows.

Introduction: The Folate Pathway and Dihydrofolate Reductase as a Therapeutic Target

The folate metabolic pathway is essential for the de novo synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis and cellular replication.[1] A key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] The inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell death.[3] This makes DHFR a well-established and highly valuable target for antimicrobial and anticancer therapies.[4][5]

For years, the precise mechanism of this compound (4-ASA) remained a subject of speculation.[6][7] It was initially thought to be a direct inhibitor of dihydropteroate (B1496061) synthase (DHPS), similar to sulfonamides.[8] However, evidence now conclusively demonstrates that 4-ASA functions as a prodrug, requiring intracellular metabolic activation to exert its inhibitory effect on the folate pathway.[6][7][8]

Mechanism of Action: The Prodrug Activation of this compound

The action of 4-ASA is a fascinating example of metabolic poisoning, where the drug is not the inhibitor itself but a substrate for enzymes in the target pathway, leading to the creation of a potent antimetabolite.[9] This process unfolds in two key enzymatic steps within Mycobacterium tuberculosis:

-

Incorporation by Dihydropteroate Synthase (DHPS): 4-ASA, due to its structural analogy to pABA, is recognized as a substrate by DHPS.[7][8] DHPS catalyzes the condensation of 4-ASA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.

-

Action of Dihydrofolate Synthase (DHFS): The product of the DHPS reaction is then utilized by dihydrofolate synthase (DHFS), which adds a glutamate (B1630785) moiety, resulting in the formation of a hydroxylated dihydrofolate analog.[7][8]

This newly synthesized molecule, a hydroxyl dihydrofolate antimetabolite, is the active drug. It acts as a competitive inhibitor of dihydrofolate reductase (DHFR), blocking the production of THF and thereby halting the synthesis of essential precursors for DNA replication.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the metabolic activation of 4-ASA and its subsequent inhibition of DHFR within the folate synthesis pathway.

Quantitative Data

For comparative purposes, the table below presents pharmacokinetic data for the parent drug, 4-ASA. It is important to note that these values reflect the concentration of the prodrug and its major human metabolites, not the active antibacterial metabolite formed within the pathogen.

| Parameter | Value | Conditions | Reference |

| 4-ASA Pharmacokinetics in Humans | |||

| Cmax (4g twice daily) | 40.42 - 68.55 mg/L | Granular slow-release enteric-coated formulation in adult patients. | |

| Cmax (8g once daily) | 62.69 - 102.41 mg/L | Granular slow-release enteric-coated formulation in adult patients. | |

| Protein Binding | 50-60% | ||

| Metabolism | Liver (primarily by N-acetyltransferase-1) | [9] | |

| Excretion | Kidney | ||

| Comparative DHFR Inhibitor Data (Human DHFR) | |||

| Aminopterin Ki | 3.7 pM | In vitro | |

| Aminopterin IC50 | 5.1 nM | In vitro | |

| Methotrexate IC50 | ~80 nM | In vitro |

Experimental Protocols

Evaluating the efficacy of 4-ASA as a DHFR-targeting prodrug requires a multi-step experimental approach. The following outlines a detailed methodology for a key experiment to demonstrate the conversion of 4-ASA to a DHFR inhibitor.

In Vitro Prodrug Activation and DHFR Inhibition Assay

This experiment aims to demonstrate that 4-ASA requires the sequential action of DHPS and DHFS to become an inhibitor of DHFR.

Principle:

The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[1] Inhibition of DHFR will result in a decreased rate of NADPH oxidation. This assay will be performed with and without the enzymes necessary for 4-ASA activation.

Materials and Reagents:

-

Purified recombinant M. tuberculosis DHPS, DHFS, and DHFR enzymes

-

This compound (4-ASA)

-

p-Aminobenzoic acid (pABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

L-Glutamic acid

-

ATP and MgCl2

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of 4-ASA, pABA, DHPPP, L-Glutamic acid, ATP, MgCl2, DHF, and NADPH in Assay Buffer.

-

Prepare working solutions of DHPS, DHFS, and DHFR enzymes in Assay Buffer.

-

-

Prodrug Activation Step (Pre-incubation):

-

In a 96-well plate, set up the following reaction mixtures (in triplicate):

-

Complete Activation: Assay Buffer, 4-ASA, DHPPP, L-Glutamic acid, ATP, MgCl2, DHPS, and DHFS.

-

No DHPS Control: Same as above, but without DHPS.

-

No DHFS Control: Same as above, but without DHFS.

-

No 4-ASA Control: Same as above, but with pABA instead of 4-ASA.

-

-

Incubate the plate at 37°C for 60 minutes to allow for the enzymatic conversion of 4-ASA.

-

-

DHFR Inhibition Assay:

-

To the pre-incubated wells, add the DHFR enzyme and NADPH.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for the "Complete Activation" condition relative to the "No 4-ASA Control".

-

Compare the inhibition in the "Complete Activation" wells to the "No DHPS" and "No DHFS" controls to demonstrate the necessity of these enzymes for prodrug activation.

-

Experimental Workflow Diagram

Logical Relationships and Summary

The efficacy of 4-ASA as an antitubercular agent is a direct consequence of its prodrug nature. The following diagram summarizes the logical flow from drug administration to therapeutic effect.

Conclusion

This compound serves as a compelling case study in prodrug design and mechanism-based drug action. Its activity is not inherent but is unlocked by the very metabolic machinery of the pathogen it targets. By acting as a substrate for DHPS and DHFS, 4-ASA leads to the synthesis of a potent DHFR inhibitor, effectively shutting down the folate pathway and leading to bacterial cell death. This indirect mechanism highlights the potential for developing novel antimicrobials that exploit pathogen-specific metabolic pathways. Further research is warranted to quantify the inhibitory potency of the active hydroxyl dihydrofolate metabolite and to explore the potential for designing other prodrugs that leverage this unique activation strategy. This technical guide provides a foundational understanding for researchers and drug developers aiming to build upon this knowledge in the ongoing search for new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Macromolecular prodrug of this compound for targeted delivery to inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colon-specific prodrugs of this compound for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of para-aminosalicylic acid and its relationship to efficacy and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arup.utah.edu [arup.utah.edu]

The Role of 4-Aminosalicylic Acid in Folate Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminosalicylic acid (4-ASA), a cornerstone in the treatment of multidrug-resistant tuberculosis, has long been associated with the folate biosynthesis pathway. Historically presumed to be a direct competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), contemporary research has elucidated a more intricate mechanism of action. This guide provides an in-depth technical overview of 4-ASA's role as a prodrug that, upon metabolic activation within the folate pathway, yields a potent inhibitor of dihydrofolate reductase (DHFR). We will detail the enzymatic conversions, present key quantitative data, outline experimental protocols for studying its activity, and discuss the known mechanisms of resistance.

Mechanism of Action: A Prodrug Approach

Contrary to the long-held belief that 4-ASA directly inhibits dihydropteroate synthase (DHPS) in a manner analogous to sulfonamides, it is now understood that 4-ASA acts as a prodrug.[1][2][3][4] Its structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS, allows it to be recognized and incorporated into the folate pathway.[1][2][3][4]

The key steps in the mechanism of action of 4-ASA are:

-

Uptake and Recognition: 4-ASA enters the mycobacterial cell and is recognized by dihydropteroate synthase (DHPS) as a substrate, similar to pABA.[2]

-

Metabolic Activation by DHPS: DHPS catalyzes the condensation of 4-ASA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), leading to the formation of a hydroxyl dihydropteroate antimetabolite.[2][4][5]

-

Further Conversion by DHFS: This hydroxyl dihydropteroate intermediate then serves as a substrate for dihydrofolate synthase (DHFS), which incorporates glutamate (B1630785) to produce a hydroxyl dihydrofolate antimetabolite.[1][2][3][4]

-

Inhibition of DHFR: The resulting hydroxyl dihydrofolate antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3][4] By binding to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of nucleotides and certain amino acids.[1][2][3][4] This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth.[1][2][3][4]

This novel mechanism highlights that 4-ASA poisons the folate pathway from within, being activated by the very enzymes it ultimately inhibits through its downstream metabolite.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound and its metabolite with the enzymes of the folate pathway in Mycobacterium tuberculosis.

| Compound | Parameter | Value | Enzyme | Organism | Reference(s) |

| This compound (4-ASA) | MIC50 | 0.4 µM | - | M. tuberculosis H37Rv | [4][5] |

| This compound (4-ASA) | Km | 17.7 ± 0.1 | Dihydropteroate Synthase (DHPS) | Mycobacterium | [2][4][5] |

| p-Aminobenzoic acid (pABA) | Km | 11.4 ± 0.1 | Dihydropteroate Synthase (DHPS) | Mycobacterium | [2][4][5] |

| Hydroxyl Dihydrofolate (4-ASA Metabolite) | Ki | 750 nM | Dihydrofolate Reductase (DHFR) | M. tuberculosis | [4][5] |

Table 1: In vitro activity and enzyme kinetics of this compound and its metabolite.

Mechanisms of Resistance

Resistance to 4-ASA in Mycobacterium tuberculosis can arise through several mechanisms that either prevent the formation of the active antimetabolite or overcome its inhibitory effects.

-

Mutations in folC : The gene folC encodes for dihydrofolate synthase (DHFS). Mutations in folC can alter the enzyme's structure, preventing the conversion of the hydroxyl dihydropteroate intermediate to the final hydroxyl dihydrofolate antimetabolite, thus conferring resistance.[4][5]

-

Overexpression of dfrA : The gene dfrA encodes for dihydrofolate reductase (DHFR), the target of the 4-ASA antimetabolite. Overexpression of dfrA leads to an increased concentration of the DHFR enzyme, which can overcome the inhibitory effects of the antimetabolite.[4][5]

-

Role of RibD: RibD is a bifunctional enzyme involved in riboflavin (B1680620) biosynthesis that has been identified as a functional analog of DHFR. Overexpression of RibD can provide an alternative mechanism for dihydrofolate reduction, bypassing the inhibited DHFR and leading to 4-ASA resistance.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro MIC Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of 4-ASA against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC enrichment.

-

96-well microplates.

-

This compound (4-ASA) stock solution.

-

Mycobacterium tuberculosis H37Rv culture.

-

Alamar Blue reagent.

-

Sterile deionized water.

-

Plate sealer.

Procedure:

-

Prepare a stock solution of 4-ASA in sterile deionized water.

-

In a 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.

-

Add 100 µL of the 4-ASA stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Prepare an inoculum of M. tuberculosis H37Rv in supplemented 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.

-

Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

-

Include a drug-free control (wells with bacteria but no 4-ASA) and a sterility control (wells with broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Read the results visually. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of 4-ASA that prevents the color change from blue to pink.

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol describes a coupled enzyme assay to determine the kinetic parameters of DHPS with pABA and 4-ASA as substrates. The assay couples the production of dihydropteroate by DHPS to its reduction by DHFR, with the concomitant oxidation of NADPH monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant M. tuberculosis Dihydropteroate Synthase (DHPS).

-

Recombinant M. tuberculosis Dihydrofolate Reductase (DHFR).

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

p-Aminobenzoic acid (pABA) stock solution.

-

This compound (4-ASA) stock solution.

-

NADPH.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 5 mM DTT).

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in the assay buffer containing a fixed, saturating concentration of NADPH (e.g., 200 µM) and an excess of DHFR.

-

Add a fixed concentration of DHPPP to the reaction mixture.

-

To determine the Km for pABA, add varying concentrations of pABA to the wells. For the Km of 4-ASA, use varying concentrations of 4-ASA instead of pABA.

-

Initiate the reaction by adding a fixed amount of DHPS to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the substrate concentration (pABA or 4-ASA) and fit the data to the Michaelis-Menten equation to determine the Km for each substrate.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is for determining the inhibitory activity of the in situ generated 4-ASA antimetabolite on DHFR.

Materials:

-

Recombinant M. tuberculosis DHPS and DHFS.

-

Recombinant M. tuberculosis DHFR.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

This compound (4-ASA).

-

L-Glutamic acid.

-

ATP.

-

NADPH.

-

Dihydrofolate (DHF).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer.

Procedure:

-

In situ generation of the antimetabolite:

-

In a reaction tube, combine DHPS, DHFS, DHPPP, 4-ASA, L-Glutamic acid, and ATP in the assay buffer.

-

Incubate at 37°C for a sufficient time (e.g., 1-2 hours) to allow for the enzymatic synthesis of the hydroxyl dihydrofolate antimetabolite.

-

-

DHFR inhibition assay:

-

In a 96-well plate, prepare a reaction mixture containing DHFR, NADPH, and the pre-incubated mixture containing the 4-ASA antimetabolite.

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

A control reaction without 4-ASA should be run in parallel to determine the uninhibited DHFR activity.

-

Calculate the percentage of inhibition and, if desired, perform the assay with varying concentrations of the generated antimetabolite to determine the IC50 and subsequently the Ki.

-

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Notes and Protocols for 4-Aminosalicylic Acid In Vitro Assays